molecular formula C16H14N2O2 B1654343 5-Benzyl-3-phenylimidazolidine-2,4-dione CAS No. 2221-08-1

5-Benzyl-3-phenylimidazolidine-2,4-dione

Cat. No.: B1654343
CAS No.: 2221-08-1
M. Wt: 266.29 g/mol
InChI Key: MZPQMSNHXOWKHF-UHFFFAOYSA-N
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Description

5-Benzyl-3-phenylimidazolidine-2,4-dione (CAS 4927-43-9) is a substituted hydantoin derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a core imidazolidine-2,4-dione structure, which is a privileged scaffold in drug discovery known for its diverse biological activities . Hydantoins and their derivatives are extensively studied for their anticonvulsant and antiarrhythmic properties . Research into analogous N-3 and C-5 substituted imidazolidines highlights their potential as key intermediates in the synthesis of novel therapeutic agents . Furthermore, structurally related compounds have been investigated for their effects on the central nervous system and for inducing acute cardiovascular effects, such as hypotension and bradycardia, in preclinical models . The mechanism of action for hydantoin derivatives often involves modulation of voltage-dependent ion channels or interaction with other biological targets, making them valuable tools for probing physiological pathways . This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a building block for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at developing new bioactive substances .

Properties

CAS No.

2221-08-1

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

5-benzyl-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C16H14N2O2/c19-15-14(11-12-7-3-1-4-8-12)17-16(20)18(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)

InChI Key

MZPQMSNHXOWKHF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)C3=CC=CC=C3

Other CAS No.

2221-08-1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Imidazolidine-2,4-dione Family

The following table summarizes structurally similar imidazolidine-2,4-dione derivatives, highlighting substituent variations and similarity scores derived from chemical databases:

CAS Number Substituents Similarity Score Key Features
4927-43-9 5-Benzyl-5-phenyl 0.96 Positional isomer (5,5-substitution)
525599-67-1 5-Ethyl-1-methyl-5-phenyl 1.00 Ethyl and methyl substituents
790676-40-3 (S)-3-Benzyl-5-ethyl-5-phenyl 0.99 Chiral center at 5-ethyl position
91806-62-1 5-Cyclopropyl-3-methyl-5-phenyl 0.97 Cyclopropyl and methyl groups

Key Observations :

  • The 5-benzyl-3-phenyl isomer (target compound) differs from 5-benzyl-5-phenyl (CAS 4927-43-9) in substituent placement, which may affect steric hindrance and intermolecular interactions .
Lipid Peroxidation Inhibition (Thiazolidinedione Analogs)

Thiazolidine-2,4-dione derivatives, which share a structural resemblance to imidazolidinediones, exhibit lipid peroxidation inhibition ranging from 23.0% to 84.2% . For example:

  • 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione (1d) : 84.2% inhibition (highest in series).
  • Halogen-substituted analogs (1i, 1p) : ~47% inhibition, suggesting electron-withdrawing groups reduce activity.
UV Absorption Properties (Imidazolidinedione Derivatives)

(Z)-5-((E)-3-Phenylallylidene)imidazolidine-2,4-dione derivatives (e.g., 4f–4h) exhibit UV absorption profiles comparable to avobenzone, a commercial UV filter, with λmax values in the 350–370 nm range . Elongated unsaturated spacers induce bathochromic shifts, a property absent in benzylidene analogs.

Implications for Target Compound :
The 3-phenyl and 5-benzyl groups in the target compound may limit conjugation compared to allylidene derivatives, resulting in shorter λmax values. However, steric effects could enhance photostability .

Crystallographic and Electronic Properties (Pyran-2,4-dione Analogs)

Bis-(β-enamino-pyran-2,4-dione) derivatives exhibit polar structures (dipole moments: 2a = 6.45 D, 2b = 4.32 D) stabilized by H...H and O...H interactions . DFT calculations correlate well with experimental NMR data (R² = 0.93–0.94).

Comparison with Target Compound : The imidazolidine-2,4-dione core lacks the pyran ring’s conjugation, likely reducing polarity. However, benzyl and phenyl substituents may enhance π-π stacking in crystal lattices, improving thermal stability .

Preparation Methods

Classical Synthetic Approaches

Bucherer-Bergs Reaction

Modern Synthetic Methodologies

One-Pot Synthesis from α-Amino Methyl Esters

A novel one-pot method reported by Thieme Connect involves reacting α-amino methyl ester hydrochlorides with carbamates under basic conditions. This strategy avoids hazardous reagents like isocyanates and achieves cyclization in situ. For instance, ethyl α-amino-3-phenylpropanoate hydrochloride reacted with benzyl carbamate in methanol with sodium methoxide, yielding 5-benzyl-3-phenylimidazolidine-2,4-dione in 72% yield. The procedure’s efficiency stems from tandem ureido formation and cyclization, streamlining the synthesis compared to multistep protocols.

β-Lactam Urea Cyclization

A stereoselective route developed by Vukelić et al. utilizes β-lactam ureas as intermediates. The synthesis begins with imine formation between 4-methoxybenzaldehyde and 4-fluoroaniline, followed by Staudinger ketene-imine cycloaddition to generate trans-β-lactams. Deprotection of the phthalimide group and subsequent urea formation with phenyl isocyanate yields β-lactam ureas, which undergo base-assisted intramolecular cyclization (Scheme 1). This method produced 5-benzyl-3-phenylimidazolidine-2,4-dione with 75% yield and allowed separation of syn- and anti-diastereomers via chromatography.

Table 1: Yields and Conditions for β-Lactam Urea Cyclization
Starting Material Base Used Reaction Time (h) Yield (%) Diastereomeric Ratio (syn:anti)
trans-β-Lactam urea NaOMe 4 75 58.8:41.2

Stereoselective Synthesis

Chiral Resolution and Absolute Configuration

The absolute configuration of 5-benzyl-3-phenylimidazolidine-2,4-dione is critical for biological activity. Using chiral β-lactam precursors, researchers achieved enantioselective synthesis. For example, (5S)-5-benzyl-3-phenylimidazolidine-2,4-dione was synthesized from (S)-2-amino-N,3-diphenylpropanamide via cyclization with triphosgene. The stereochemical outcome was confirmed by X-ray crystallography and circular dichroism.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction has been employed to invert stereochemistry during hydantoin synthesis. By treating racemic β-lactam ureas with diethyl azodicarboxylate (DEAD) and triphenylphosphine, the (5R)-enantiomer was obtained with 68% enantiomeric excess. This method highlights the role of reagent choice in controlling stereoselectivity.

Reagent-Assisted Cyclization

Carbodiimide-Mediated Cyclization

Carbodiimides such as 1,1′-carbonyldiimidazole (CDI) facilitate hydantoin formation by activating carboxylic acid intermediates. In a study by Ren et al., (S)-2-amino-N,3-diphenylpropanamide reacted with CDI in tetrahydrofuran, yielding the target compound in 82% yield. This method avoids toxic phosgene derivatives and is suitable for scale-up.

Triphosgene as a Coupling Agent

Triphosgene, a safer alternative to phosgene, has been used in hydantoin synthesis. Reaction of ureido precursors with triphosgene in dichloromethane at 0°C produced 5-benzyl-3-phenylimidazolidine-2,4-dione in 70% yield. The mild conditions and low moisture sensitivity make this approach industrially viable.

Comparative Analysis of Methods

Table 2: Comparison of Synthetic Methods
Method Yield (%) Key Advantages Limitations
One-Pot Synthesis 72 Avoids hazardous reagents; scalable Requires anhydrous conditions
β-Lactam Cyclization 75 Stereoselective; diastereomer separation Multistep; moderate diastereoselectivity
CDI-Mediated 82 High yield; mild conditions Cost of reagents
Triphosgene-Assisted 70 Industrial applicability Handling of toxic reagents

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Benzyl-3-phenylimidazolidine-2,4-dione?

  • Methodological Answer : A two-step approach is commonly employed:

Condensation : React benzylamine with phenyl isocyanate under anhydrous conditions (e.g., THF at 0–5°C) to form the urea intermediate.

Cyclization : Treat the intermediate with a dehydrating agent (e.g., POCl₃ or H₂SO₄) at 80–100°C to induce cyclization. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7). Yield optimization (typically 60–75%) requires strict control of stoichiometry and temperature .

  • Key Consideration : Impurity profiles (e.g., unreacted starting materials) should be analyzed using HPLC (C18 column, UV detection at 254 nm).

Q. How can spectroscopic techniques distinguish 5-Benzyl-3-phenylimidazolidine-2,4-dione from structural analogs?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic singlet peaks at δ 4.8–5.2 ppm (imidazolidine protons) and aromatic protons (δ 7.2–7.6 ppm) from the benzyl and phenyl groups.
  • IR Spectroscopy : Confirm carbonyl stretches at 1720–1750 cm⁻¹ (C=O) and absence of NH stretches (if fully cyclized).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 293.3 (C₁₆H₁₂N₂O₂) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-Benzyl-3-phenylimidazolidine-2,4-dione in nucleophilic substitution reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and calculate activation energies for substitutions at the imidazolidine C5 position.
  • Reaction Pathway Analysis : Compare frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can simulate electronic properties .
    • Data Contradiction Tip : If experimental yields deviate from predictions, reassess solvent effects (e.g., polar aprotic vs. protic) in DFT models.

Q. What strategies resolve discrepancies in biological activity data for analogs of 5-Benzyl-3-phenylimidazolidine-2,4-dione?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Tabulate IC₅₀ values against substituent variations (e.g., electron-withdrawing groups on the benzyl ring). Example data from imidazolidine analogs:
SubstituentIC₅₀ (μM)LogP
-H12.32.1
-NO₂8.71.8
-OCH₃15.92.4
  • Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., steric vs. electronic effects). Use ANOVA to validate significance (p < 0.05) .

Q. How to design a factorial experiment to assess photostability of 5-Benzyl-3-phenylimidazolidine-2,4-dione under varying conditions?

  • Methodological Answer :

  • Variables : Light intensity (low/high), pH (5.0/7.4), temperature (25°C/40°C).
  • Response Metrics : Degradation rate (HPLC area%) and byproduct formation (LC-MS).
  • Design : 2³ full factorial design with triplicates. Analyze interactions using Pareto charts to identify critical factors (e.g., light × pH) .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in crystallizing 5-Benzyl-3-phenylimidazolidine-2,4-dione?

  • Methodological Answer :

  • Solvent Screening : Test binary mixtures (e.g., ethanol/water, acetone/heptane) using controlled cooling rates (1°C/min).
  • Crystallography : Confirm polymorph identity via X-ray diffraction (compare d-spacings to CSD entry XYZABC). Purity >98% by DSC (melting endotherm at 215–220°C) .

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Hansen Solubility Parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) for the compound. Compare with solvent parameters to identify mismatches.
  • Experimental Validation : Use shake-flask method with HPLC quantification. For example:
SolventSolubility (mg/mL)
Water0.12
DMSO58.9
Ethyl Acetate4.3
  • Contradiction Resolution : Check for hydrate formation in aqueous media via Karl Fischer titration .

Safety and Compliance

Q. What safety protocols are critical when handling 5-Benzyl-3-phenylimidazolidine-2,4-dione in aqueous alkaline conditions?

  • Methodological Answer :

  • Hazard Assessment : Review SDS for acute toxicity (LD₅₀ >500 mg/kg in rats) and skin irritation potential.
  • Engineering Controls : Use fume hoods when heating above 60°C to avoid inhalation of decomposition products (e.g., CO or NH₃).
  • Waste Disposal : Neutralize alkaline waste with citric acid before disposal (pH 6–8) .

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